molecular formula C21H22N2O4 B4051716 methyl 3-methyl-11-(5-methyl-2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 3-methyl-11-(5-methyl-2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B4051716
M. Wt: 366.4 g/mol
InChI Key: PWJCHSLZWDNADW-UHFFFAOYSA-N
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Description

Methyl 3-methyl-11-(5-methyl-2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.15795719 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

Pictet–Spengler Reaction for Synthesis

The Pictet–Spengler reaction has been employed to synthesize new derivatives of benzodiazepines, including compounds with specific furanyl substitutions, showcasing its utility in generating complex, condensed benzodiazepines with potential chemical and pharmaceutical applications (Tolkunov et al., 2017).

Transition-Metal-Free Oxidative Processes

A novel methodology involving transition-metal-free conditions has been developed for converting dibenzodiazepines to phenazines, indicating a pathway for structural modification and the potential discovery of new compounds with unique properties (Laha et al., 2014).

Applications in Material Science

Corrosion Inhibition

Benzodiazepine derivatives have been studied for their anti-corrosion properties on mild steel in acidic conditions, demonstrating the chemical versatility and potential industrial applications of these compounds in protecting materials against corrosion (Laabaissi et al., 2021).

Advanced Chemical Properties and Transformations

Novel Rearrangements and Ring Transformations

Research has elucidated unique chemical behaviors, including ring opening and novel rearrangements under specific conditions, providing insight into the reactivity and potential for generating new compounds with diverse applications (Cairns et al., 2002).

Structural and Mechanistic Insights

Crystal Structure Analysis

The detailed structural analysis through X-ray crystallography has offered deep insights into the molecular geometry and interactions of benzodiazepine derivatives, laying the groundwork for further modifications and the design of compounds with tailored properties (Ukhin et al., 2011).

Properties

IUPAC Name

methyl 9-methyl-6-(5-methylfuran-2-yl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-11-10-15-18(20(24)17(11)21(25)26-3)19(16-9-8-12(2)27-16)23-14-7-5-4-6-13(14)22-15/h4-9,11,17,19,22-23H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJCHSLZWDNADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(O4)C)C(=O)C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-methyl-11-(5-methyl-2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 2
methyl 3-methyl-11-(5-methyl-2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 3
methyl 3-methyl-11-(5-methyl-2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-methyl-11-(5-methyl-2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 5
methyl 3-methyl-11-(5-methyl-2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 3-methyl-11-(5-methyl-2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

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